molecular formula C20H22ClFN6O2 B560406 帕沙克利司 CAS No. 1426698-88-5

帕沙克利司

货号 B560406
CAS 编号: 1426698-88-5
分子量: 432.884
InChI 键: ZQPDJCIXJHUERQ-QWRGUYRKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Parsaclisib is a next-generation oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) that is currently under development for the treatment of patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) .


Molecular Structure Analysis

Parsaclisib belongs to the class of organic compounds known as phenylpyrrolidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Parsaclisib is a potent and selective next-generation PI3Kδ inhibitor that differs in structure from first-generation PI3Kδ inhibitors .

科学研究应用

  1. 治疗 B 细胞恶性肿瘤: 帕沙克利司在复发或难治性 B 细胞非霍奇金淋巴瘤 (NHL) 患者中显示出抗肿瘤活性,包括滤泡性淋巴瘤、边缘带淋巴瘤、套细胞淋巴瘤和弥漫性大 B 细胞淋巴瘤。它表现出可控的毒性,并有可能改善长期预后 (Forero-Torres et al., 2019).

  2. 弥漫性大 B 细胞淋巴瘤中的疗效: 一项 2 期研究 (CITADEL-202) 探索了帕沙克利司作为单一疗法在复发或难治性弥漫性大 B 细胞淋巴瘤患者中的疗效。它显示出可控的安全性和有限的疗效,表明需要与其他疗法联合使用 (Coleman et al., 2020).

  3. 药物相互作用和安全性: 帕沙克利司与伊曲康唑和利福平等药物联合使用的药代动力学和安全性表明,当与强 CYP3A4 抑制剂或诱导剂一起给药时需要调整剂量 (Li et al., 2020).

  4. 在日本 B 细胞淋巴瘤患者中的应用: 在一项 Ib 期研究 (CITADEL-111) 中,帕沙克利司在复发或难治性滤泡性或边缘带淋巴瘤的日本患者中显示出阳性结果,支持进一步的临床开发 (Fukuhara et al., 2022).

  5. 治疗自身免疫性疾病: 帕沙克利司在系统性红斑狼疮和干燥综合征的临床前模型中显示出疗效,通过减少自身抗体的形成和改善疾病病理 (Scuron et al., 2021).

  6. 骨髓纤维化的联合疗法: 帕沙克利司与芦可替尼联合使用在骨髓纤维化患者中显示出疗效,特别是在基线血小板计数低的患者中,作为 2 期研究的一部分 (Yacoub et al., 2022).

  7. 下一代 PI3Kδ 抑制剂的特性: 帕沙克利司在结构上与第一代 PI3Kδ 抑制剂不同,并且显示出肝毒性降低,同时保留了有效的抗肿瘤和免疫调节活性 (Yue et al., 2019).

安全和危害

The primary endpoint of a study was the safety and tolerability of Parsaclisib monotherapy . The most common nonhematologic treatment-emergent adverse events (TEAEs) were diarrhea/colitis (36%), nausea (36%), fatigue (31%), and rash (31%). Grade 3/4 neutropenia occurred in 19% of patients .

未来方向

Incyte, the company developing Parsaclisib, has withdrawn the New Drug Application (NDA) for Parsaclisib for the treatment of patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL). The decision impacts only the FL, MZL, and MCL indications in the U.S., and does not affect other ongoing clinical trials in the U.S. or other countries . Parsaclisib has demonstrated antitumor activity in relapsed or refractory B-cell NHL with the potential for improved long-term patient outcomes .

属性

IUPAC Name

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPDJCIXJHUERQ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parsaclisib

CAS RN

1426698-88-5
Record name Parsaclisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1426698885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parsaclisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PARSACLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS7097575K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of diastereoisomers from step 7 were each processed individually to the final products. A mixture of 4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one (0.36 g, 1.1 mmol) (from Step 7), 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.19 g, 1.3 mmol), cesium carbonate (0.54 g, 1.7 mmol) and potassium iodide (18 mg, 0.11 mmol) in N,N-dimethylformamide (7.4 mL) was heated at 100° C. for 4.5 h. The reaction mixture was poured into water (30 ml) and extracted with ethyl acetate (3×50 mL) to give a mixture of diastereoisomer ((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; and (R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one). The mixture of diastereoisomers were purified by preparative LCMS (XBridge C18 column, eluting with a gradient of acetonitrile/water containing 0.1% ammonium hydroxide, at flow rate of 60 mL/min) to give the desired products [from peak 1 were isolated peak A (compound 345) (0.13 g, 54%) and peak B (compound 346) (0.11 g, 46%); from peak 2 were isolated peak A (compound 347) (0.15 g, 63%) and peak B (compound 348) (0.14 g, 55%)]. Compound 346: 1H NMR (300 MHz, DMSO-d6) δ 8.12 (s, 1H), 7.82 (s, 1H), 7.52 (d, J=8.5 Hz, 1H), 7.30 (br s, 1H), 6.23 (q, J=7.0 Hz, 1H), 4.05-3.90 (m, 1H), 3.88-3.78 (m, 2H), 3.63-3.53 (m, 1H), 3.29-3.20 (m, 1H), 2.54 (s, 3H), 2.38-2.21 (m, 1H), 1.70 (d, J=7.1 Hz, 3H), 1.39 (t, J=6.9 Hz, 3H). LCMS for C20H23ClFN6O2 (M+H)+: m/z=433.2; Found: 433.1. Compound 347:
[Compound]
Name
final products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
reactant
Reaction Step Three
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
18 mg
Type
reactant
Reaction Step Three
Quantity
7.4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Citations

For This Compound
487
Citations
A Forero-Torres, R Ramchandren… - Blood, The Journal …, 2019 - ashpublications.org
… Seventy-two patients received parsaclisib monotherapy (5-45 … Two patients experienced 3 fatal parsaclisib-unrelated TEAEs … Parsaclisib has demonstrated antitumor activity in relapsed …
Number of citations: 80 ashpublications.org
M Coleman, D Belada, RO Casasnovas… - Leukemia & …, 2021 - Taylor & Francis
… Parsaclisib monotherapy demonstrated manageable toxicities with no new safety signals reported. Further evaluation of parsaclisib in … and safety of parsaclisib monotherapy in patients …
Number of citations: 22 www.tandfonline.com
EW Yue, YL Li, B Douty, C He, S Mei… - ACS medicinal …, 2019 - ACS Publications
… discovery of clinical candidate INCB050465 (20, parsaclisib). The unique structure of 20 contains … Parsaclisib (20) is a potent and highly selective inhibitor of PI3Kδ with drug-like ADME …
Number of citations: 35 pubs.acs.org
RC Lynch, A Avigdor, MS McKinney, S Paneesha… - Blood, 2021 - Elsevier
… Pts were allocated to receive 20 mg parsaclisib once daily (QD) for 8 weeks, followed by parsaclisib either 20 mg once weekly (weekly-dosing group [WG]) or 2.5 mg QD (daily-dosing …
Number of citations: 11 www.sciencedirect.com
A Yacoub, U Borate, RK Rampal, H Ali, E Wang… - Blood, 2022 - ashpublications.org
… parsaclisib QD/QW and 42 pts received parsaclisib all … parsaclisib and 29.8 mg/day for RUX. Among all pts, 16 (21.6%) were rolled over to continue therapy in an open-label parsaclisib …
Number of citations: 8 ashpublications.org
A Mehta, M Trněný, J Walewski, V Ribrag, C Dartigeas… - Blood, 2021 - Elsevier
Background: Mantle cell lymphoma (MCL) is an aggressive type of non‐Hodgkin lymphoma (NHL) and accounts for 6% of all NHL cases in Western countries (Thandra KC. Med Sci. …
Number of citations: 8 www.sciencedirect.com
M Trněný, A Avigdor, MS McKinney, S Paneesha… - …, 2023 - thelancet.com
… received parsaclisib 20 mg once daily (QD) for 8 weeks then parsaclisib 20 mg once weekly (weekly dosing group [WG]) or parsaclisib 20 mg QD for 8 weeks then parsaclisib 2.5 mg …
Number of citations: 1 www.thelancet.com
A Yacoub, U Borate, R Rampal, H Ali, ES Wang… - Blood, 2021 - Elsevier
… , NCT02718300) of parsaclisib added to stable … parsaclisib 10 mg or 20 mg once-daily (QD) for 8 weeks and the same dose once-weekly thereafter (daily to weekly group), or parsaclisib …
Number of citations: 2 www.sciencedirect.com
A Mehta, M Trněný, J Walewski, V Ribrag, C Dartigeas… - Blood, 2020 - Elsevier
… parsaclisib monotherapy in the open-label, phase 2 study CITADEL-205 (NCT03235544). … Pts were allocated to receive parsaclisib 20 mg once daily (QD) for 8 weeks followed by either …
Number of citations: 10 www.sciencedirect.com
A Yacoub, ES Wang, RK Rampal, U Borate… - Cancer Research, 2021 - AACR
… ) evaluated optimal dosing and efficacy of add-on parsaclisib, a potent, highly selective next-… -on parsaclisib QD/QW (10 or 20 mg QD for 8 wks/same dose QW thereafter) or parsaclisib …
Number of citations: 4 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。